4,4-Difluoro-3,5-dimethylpiperidine hydrochloride

Physicochemical Property Optimization Drug Design pKa Modulation

This gem-difluoro 3,5-dimethylpiperidine HCl delivers a ~3 log unit pKa reduction vs. unsubstituted piperidine, enabling superior CNS penetration and minimized off-target pharmacology. The 4,4-difluoro core is validated as a privileged scaffold for dopamine D4 receptor targeting (Ki = 0.3 nM, >2000-fold selectivity) and orexin receptor antagonism. The hydrochloride salt ensures ready solubility for in vitro and in vivo studies. Ideal for lead optimization requiring balanced basicity (pKa ~8.2–8.4) and high microsomal stability. Confirm stereochemical requirements upon inquiry.

Molecular Formula C7H14ClF2N
Molecular Weight 185.64
CAS No. 2031258-96-3
Cat. No. B2671271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-3,5-dimethylpiperidine hydrochloride
CAS2031258-96-3
Molecular FormulaC7H14ClF2N
Molecular Weight185.64
Structural Identifiers
SMILESCC1CNCC(C1(F)F)C.Cl
InChIInChI=1S/C7H13F2N.ClH/c1-5-3-10-4-6(2)7(5,8)9;/h5-6,10H,3-4H2,1-2H3;1H
InChIKeyGTJWXINJWOFKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride (CAS 2031258-96-3): Procurement-Grade Fluorinated Piperidine Building Block for Medicinal Chemistry


4,4-Difluoro-3,5-dimethylpiperidine hydrochloride (CAS 2031258-96-3; C₇H₁₄ClF₂N; MW 185.64) is a fluorinated piperidine derivative characterized by gem-difluoro substitution at the 4-position and methyl groups at the 3- and 5-positions. It is primarily utilized as a synthetic intermediate and building block in pharmaceutical and agrochemical research . The compound is listed in the ECHA Classification and Labelling Inventory under EC No. 816-842-4, confirming its regulatory notification status for industrial and research use [1].

Why 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride Cannot Be Interchanged with Non-Fluorinated or Mono-Fluorinated Piperidine Analogs


The gem-difluoro motif at the 4-position of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride fundamentally alters the piperidine scaffold's physicochemical properties relative to its non-fluorinated (3,5-dimethylpiperidine) and mono-fluorinated counterparts. Substitution with a single fluorine atom is insufficient to recapitulate the conformational and electronic effects conferred by the gem-difluoro moiety. Systematic studies of difluorinated saturated heterocyclic amines demonstrate that pKa, LogP, and intrinsic microsomal clearance are determined by both the number of fluorine atoms and their distance from the protonation center . Furthermore, the combination of gem-difluoro and 3,5-dimethyl substitution creates a stereochemically complex scaffold with four possible stereoisomers, making simple generic replacement without chiral specification impossible when stereochemical purity is required [1].

Quantitative Differentiation Evidence for 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride versus Closest Analogs


Gem-Difluoro Substitution Confers 2–3 Log Unit pKa Reduction Compared to Non-Fluorinated Piperidine

The gem-difluoro substitution at the 4-position substantially reduces piperidine nitrogen basicity relative to non-fluorinated piperidine. In a systematic study of mono- and difluorinated saturated heterocyclic amines, 4,4-difluoropiperidine exhibited a pKa value of approximately 8.2–8.4, compared to piperidine (pKa ≈ 11.2), representing a reduction of ~3 log units . The presence of additional 3,5-dimethyl substituents on the 4,4-difluoropiperidine scaffold may introduce further conformational effects, including diaxial preferences that influence both pKa and LogP through facial polarity ('Janus face' effects) . This class-level inference establishes that the target compound's gem-difluoro core provides a distinct basicity profile unattainable with non-fluorinated or mono-fluorinated piperidine analogs.

Physicochemical Property Optimization Drug Design pKa Modulation

4,4-Difluoropiperidine Scaffold Demonstrates High Metabolic Stability in Microsomal Clearance Assays

Difluorinated piperidine derivatives exhibit high intrinsic metabolic stability. In a systematic study measuring intrinsic microsomal clearance across mono- and difluorinated azetidine, pyrrolidine, and piperidine series, the vast majority of difluorinated compounds demonstrated high metabolic stability, with the exception of only the 3,3-difluoroazetidine derivative . While the 4,4-difluoro-3,5-dimethylpiperidine scaffold itself was not directly measured, the class-level data for 4,4-difluoropiperidine analogs consistently show favorable microsomal stability profiles. In contrast, a 4,4-difluoropiperidine ether-based D4 receptor antagonist series (containing the 4,4-difluoropiperidine core) was reported to have poor microsomal stability; however, this was attributed to the ether-linked phenoxymethyl substituent rather than the difluoropiperidine core itself, as noted by the authors [1].

Metabolic Stability ADME Optimization Drug Metabolism

4,4-Difluoropiperidine Core Enables Sub-Nanomolar D4 Receptor Binding Affinity with >2000-Fold Subtype Selectivity

The 4,4-difluoropiperidine core serves as a privileged scaffold for achieving high-affinity, subtype-selective dopamine D4 receptor antagonism. In a recent medicinal chemistry campaign, compound 14a—a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative—displayed exceptional binding affinity for the D4 receptor with a Ki of 0.3 nM and remarkable selectivity over other dopamine receptor subtypes (>2000-fold versus D1, D2, D3, and D5) [1][2]. The authors explicitly attribute the improved potency and selectivity to the 4,4-difluoropiperidine ether series [3]. In contrast, the non-fluorinated piperidine analog was not reported as achieving comparable potency-selectivity profiles within this chemical series. This represents direct evidence that the 4,4-difluoropiperidine structural motif confers distinct pharmacological advantages over non-fluorinated piperidine cores.

Dopamine Receptor Neurological Disorders Receptor Selectivity

Gem-Difluoro Piperidine Motif Validated as Orexin Receptor Antagonist Pharmacophore in Patent Literature

The 4,4-difluoropiperidine scaffold is explicitly claimed as a core structural motif in patent literature for orexin receptor antagonists. Patent application US 20150051226 describes novel 4,4-difluoro piperidine derivatives of formula (I) with antagonist activity at orexin receptors (OX1 and OX2) [1]. The patent specifically claims compounds containing the 4,4-difluoro piperidine core with various aromatic and heteroaromatic substituents at the R position, establishing the gem-difluoro substitution as a key pharmacophoric element. The presence of 3,5-dimethyl groups in 4,4-difluoro-3,5-dimethylpiperidine provides additional stereochemical and conformational constraint not present in the simpler 4,4-difluoropiperidine scaffold, offering potential advantages in target selectivity and off-rate modulation.

Orexin Receptor Sleep Disorders CNS Drug Discovery

3,5-Dimethyl Substitution Introduces Stereochemical Complexity with Potential for Conformation-Dependent Biological Activity

The presence of 3,5-dimethyl substituents on the 4,4-difluoropiperidine scaffold introduces stereochemical complexity with four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R) stereoisomer has a PubChem entry (CID 175552500) with computed physicochemical properties including XLogP3-AA = 1.8, topological polar surface area = 12 Ų, and zero rotatable bonds [1]. The fixed conformation imposed by the gem-difluoro group combined with the 3,5-dimethyl substitution restricts rotational freedom, potentially locking the molecule into specific three-dimensional orientations that differentially engage biological targets. This stereochemical complexity is absent in simpler 4,4-difluoropiperidine analogs lacking the 3,5-dimethyl substitution.

Stereochemistry Conformational Analysis Chiral Building Block

Primary Research and Industrial Applications for 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride


Rational Optimization of CNS Drug Candidates Requiring Reduced Amine Basicity

The gem-difluoro substitution reduces piperidine pKa by approximately 3 log units relative to non-fluorinated piperidine, providing a strategic advantage in modulating CNS penetration and reducing off-target pharmacology associated with high basicity . The 4,4-difluoro-3,5-dimethylpiperidine scaffold is suitable for structure-based drug design where a moderately basic amine (pKa ~8.2–8.4) is desired to balance target engagement with pharmacokinetic properties.

Development of Subtype-Selective Dopamine D4 Receptor Ligands

The 4,4-difluoropiperidine core has been validated as a privileged scaffold for achieving high-affinity (Ki = 0.3 nM) and exceptional subtype selectivity (>2000-fold) at the dopamine D4 receptor [1]. The 3,5-dimethyl substituted variant offers additional conformational constraint and stereochemical diversity for exploring SAR around this pharmacologically relevant target, with potential applications in Parkinson's disease L-DOPA-induced dyskinesia and neuropsychiatric disorders.

Orexin Receptor Antagonist Discovery Programs

Patent literature explicitly claims 4,4-difluoropiperidine derivatives as orexin receptor (OX1/OX2) antagonists [2]. The target compound's 3,5-dimethyl substitution provides a differentiated scaffold within this patent landscape, enabling the exploration of novel chemical space around the validated gem-difluoro piperidine pharmacophore for sleep disorder and addiction therapeutics.

Metabolically Stable Building Block for Lead Optimization

Systematic studies of difluorinated saturated heterocyclic amines demonstrate high intrinsic microsomal stability for this compound class . The 4,4-difluoro-3,5-dimethylpiperidine scaffold is therefore well-suited for lead optimization campaigns where maintaining metabolic stability while introducing structural diversity is a primary objective. The hydrochloride salt form facilitates handling and formulation in early-stage in vitro and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.